molecular formula C7H3Cl2NOS B11764966 5,6-Dichlorobenzo[d]thiazol-2(3H)-one

5,6-Dichlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B11764966
M. Wt: 220.07 g/mol
InChI Key: SEZYSUKQTKJYMC-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzo[d]thiazol-2(3H)-one (CAS No: 98279-10-8) is a high-value benzothiazole derivative with a molecular formula of C 7 H 3 Cl 2 NOS and a molecular weight of 220.08 g/mol . This compound serves as a versatile chemical scaffold in organic synthesis and medicinal chemistry research. Its structure, featuring electron-withdrawing chlorine atoms on the benzothiazole ring, is strategically significant for designing molecules with enhanced biological activity and for further chemical modification . In pharmaceutical research, the 5,6-dichlorobenzothiazole core is recognized as a privileged structure. It is investigated as a key building block for developing potential therapeutic agents, with research exploring its integration into compounds for various biological targets . The structural features of this scaffold allow it to participate in key interactions with enzyme active sites; for instance, related benzothiazole-based thiazolidinone derivatives have been studied as potential inhibitors of the SARS-CoV-2 main protease (M pro ), a critical target for antiviral development . In these designs, the benzothiazole moiety can form π-π interactions with amino acid residues, while the halogen atoms can contribute stronger electrostatic interactions, potentially leading to more stable enzyme-inhibitor complexes . Beyond pharmaceutical applications, this chemical is also utilized in materials science as a precursor for the synthesis of more complex functional molecules . Researchers value this compound for its utility in constructing diverse heterocyclic systems. The product is provided for chemical research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C7H3Cl2NOS

Molecular Weight

220.07 g/mol

IUPAC Name

5,6-dichloro-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)

InChI Key

SEZYSUKQTKJYMC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC(=O)N2

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization of 5,6 Dichlorobenzo D Thiazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed insight into the chemical environment of individual protons and carbon atoms. In the context of 5,6-Dichlorobenzo[d]thiazol-2(3H)-one, both ¹H and ¹³C NMR are critical, though the potential for tautomerism between the -one (amide) and -thiol (enol) forms must be considered when interpreting spectra. The equilibrium between these tautomers can be influenced by the solvent and temperature.

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals in the aromatic region and a signal for the N-H proton. The two aromatic protons on the benzene (B151609) ring, H-4 and H-7, would appear as singlets due to their isolation from other protons. The chemical shift of the N-H proton can be broad and its position is highly dependent on the solvent and concentration.

For the tautomeric form, 5,6-dichlorobenzo[d]thiazole-2-thiol, the S-H proton would also be present, typically as a broad singlet. The analysis of closely related benzothiazole (B30560) derivatives provides a basis for predicting the chemical shifts for the aromatic protons in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-4 7.0 - 7.5 s
H-7 7.0 - 7.5 s

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C=O), the two carbons bearing chlorine atoms, the two aromatic carbons with attached protons, and the two quaternary carbons of the fused ring system. The chemical shift of the carbonyl carbon is a key indicator of the -one tautomer and is typically observed in the range of 160-180 ppm. In the case of the -thiol tautomer, the C-2 carbon would be expected at a different chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 160 - 180
C-4 120 - 130
C-5 125 - 135
C-6 125 - 135
C-7 110 - 120
C-3a 130 - 140

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Advanced NMR techniques can provide deeper insights into the behavior of this compound in solution. For instance, concentration-dependent ¹H NMR studies can be employed to investigate intermolecular interactions and self-assembly processes. In such studies, changes in the chemical shifts of the N-H and aromatic protons upon increasing the concentration of the compound can indicate the formation of aggregates through hydrogen bonding or π-π stacking interactions. This has been demonstrated for similar benzothiazolone derivatives where shifts in proton resonances at different concentrations have elucidated the mechanism of their self-assembly into larger structures. rsc.orgnih.govijpsonline.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) would be a key feature, typically appearing in the region of 1680-1720 cm⁻¹. The N-H stretching vibration is expected to appear as a broad band in the range of 3100-3300 cm⁻¹. Other significant absorptions would include C-N stretching, C-Cl stretching (around 750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H stretch 3100 - 3300 Medium, Broad
Aromatic C-H stretch 3000 - 3100 Medium
C=O stretch (Amide) 1680 - 1720 Strong
Aromatic C=C stretch 1450 - 1600 Medium
C-N stretch 1200 - 1350 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₃Cl₂NOS), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation of the molecular ion under electron impact (EI) or other ionization techniques can provide valuable structural information. Common fragmentation pathways for related benzothiazole derivatives often involve the loss of small molecules such as CO, HCN, and chlorine radicals.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. For this compound, both thin-layer chromatography (TLC) and column chromatography are likely to be used during its synthesis and purification. TLC would be employed for rapid monitoring of the reaction progress, while column chromatography, using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), would be used for the isolation of the pure product.

For the quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid), would likely provide good separation and allow for the detection and quantification of any impurities. Gas chromatography-mass spectrometry (GC-MS) could also be a viable technique for purity analysis, particularly for assessing the presence of any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and related benzothiazole derivatives. While specific application notes for this exact compound are not extensively detailed in publicly available literature, general methodologies developed for the analysis of various benzothiazoles can be applied. These methods are crucial for separating the target compound from starting materials, by-products, and other impurities that may arise during synthesis.

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. The purity of newly synthesized benzothiazole derivatives has been successfully confirmed to be as high as 99.36% using HPLC methods. jyoungpharm.org For a compound like this compound, a typical HPLC system would consist of a C18 stationary phase and a mobile phase gradient of an organic solvent (like acetonitrile or methanol) and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the benzothiazole core exhibits strong absorbance.

In environmental analysis, a method for determining various benzothiazoles in complex aqueous samples utilizes solid-phase extraction (SPE) with a polymeric sorbent for sample clean-up, followed by LC-MS analysis with electrospray ionization (ESI). nih.gov This highlights the adaptability of liquid chromatography for detecting and quantifying benzothiazoles, even at low concentrations.

Table 1: Representative HPLC Parameters for Benzothiazole Derivative Analysis

Parameter Typical Condition
Stationary Phase C18 silica column
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis or Mass Spectrometry (MS)
Flow Rate 0.5 - 1.5 mL/min

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool for monitoring the progress of reactions that synthesize this compound. researchgate.netekb.eg It is also used for preliminary purity assessment and to determine appropriate solvent systems for column chromatography purification.

The stationary phase is typically silica gel coated on a glass or aluminum plate (e.g., silica gel 60 F254). akjournals.com The choice of mobile phase (eluent) is critical and depends on the polarity of the compounds to be separated. For benzothiazole derivatives, a mixture of non-polar and polar solvents is commonly used. A typical eluent system might consist of hexane and ethyl acetate, with the ratio adjusted to achieve optimal separation, where the Rf (retention factor) value of the desired compound is ideally between 0.3 and 0.5.

Visualization of the separated spots on the TLC plate is often achieved under UV light (at 254 nm), as the benzothiazole ring is UV-active. Further visualization can be accomplished using various staining reagents. nih.gov For instance, a study on several benzothiazole derivatives reported the use of eleven different spray reagents for characterization. nih.gov

Table 2: General TLC Parameters for Reaction Monitoring of Benzothiazole Synthesis

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane/Ethyl Acetate (variable ratios)
Visualization UV light (254 nm), various chemical stains

| Application | Reaction monitoring, purity checks |

X-ray Crystallography for Solid-State Structural Determination (Applicable to Derivatives)

For example, the X-ray crystallographic analysis of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonate derivatives has been successfully performed to confirm their molecular structures. nih.gov Similarly, the crystal structures of novel derivatives of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide have been reported, contributing significantly to the crystallographic database of these heterocyclic compounds. researchgate.net In another study, the unexpected formation of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one was unambiguously confirmed by determining its X-ray crystal structure. nih.gov

These studies demonstrate the power of X-ray crystallography to provide unequivocal structural proof, resolve ambiguities, and characterize the solid-state packing of benzothiazole-containing molecules. The data obtained, including bond lengths, bond angles, and torsion angles, are fundamental for structure-activity relationship (SAR) studies and computational modeling.

Table 3: Mentioned Compounds

Compound Name
This compound
N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonate
2-(benzo[d]thiazol-2'-ylthio)acetohydrazide

Computational and Theoretical Investigations of 5,6 Dichlorobenzo D Thiazol 2 3h One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. researchgate.netresearchgate.net These calculations help in understanding molecular stability, reactivity, and spectroscopic characteristics.

The reactivity of a chemical species can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netnih.gov A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. nih.gov

For thiazole (B1198619) derivatives, the HOMO is often delocalized over the benzene (B151609) and thiazole rings, while the LUMO can be delocalized over the entire molecule or concentrated on specific regions depending on the substituents. researchgate.net In the case of 5,6-Dichlorobenzo[d]thiazol-2(3H)-one, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO, influencing the molecule's electron-accepting capabilities. Quantum chemical studies on related thiazole derivatives have established a correlation between these FMO energies and their biological or chemical activity. atlantis-press.com For instance, higher EHOMO values indicate a better tendency for electron donation, which can be crucial for certain intermolecular interactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives from DFT Calculations Note: These values are for illustrative purposes based on related thiazole structures and are not specific to this compound.

Compound Class EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
2-Amino-4-(p-tolyl)thiazole -5.54 -0.89 4.65
2-Methoxy-1,3-thiazole -6.27 -1.12 5.15
Thiazole-4-carboxaldehyde -7.44 -2.63 4.81

Data sourced from quantum chemical calculations on thiazole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, colored blue). Negative regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. walisongo.ac.id

For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atom on the nitrogen (in the 3H-tautomer) would exhibit a positive potential, making it a potential hydrogen bond donor. walisongo.ac.id The electron-withdrawing nature of the chlorine atoms would influence the electrostatic potential of the benzene ring. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing precise values for the partial charges on each atom and elucidating delocalization effects within the molecule. researchgate.netwalisongo.ac.id

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). amazonaws.comnih.gov This method is crucial for understanding the basis of a molecule's biological activity and for drug discovery. nih.gov

Docking studies involving benzothiazole (B30560) and thiazole derivatives have been conducted against a variety of biological targets, including enzymes and receptors implicated in cancer and other diseases. academie-sciences.fr For example, derivatives have been docked into the active sites of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and cholinesterases to predict their inhibitory potential. academie-sciences.frnih.gov

These studies calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol), with lower (more negative) scores generally indicating stronger binding. amazonaws.com The predicted binding mode reveals the specific conformation the ligand adopts within the target's active site. For derivatives of the benzo[d]thiazol-2(3H)-one scaffold, docking studies have helped identify key structural features necessary for high-affinity binding to targets like the sigma receptor. nih.govnih.gov

Table 2: Illustrative Docking Study Results for Benzothiazole Derivatives Against Various Targets

Compound/Derivative Target Protein Predicted Binding Affinity/Score Reference
Thiazolidinone-benzothiazole conjugate VEGFR-2 - researchgate.net
1,3-Thiazole derivative Butyrylcholinesterase (BChE) Good academie-sciences.fr
2,4-disubstituted thiazole Tubulin Good nih.gov

A critical output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target protein. These non-covalent interactions are the foundation of molecular recognition and binding affinity.

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the benzo[d]thiazol-2(3H)-one core are prime candidates for forming hydrogen bonds with amino acid residues (e.g., lysine, aspartate) in a protein's active site. nih.gov

Hydrophobic Interactions: The aromatic benzene ring and the thiazole ring can engage in hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan. academie-sciences.fr

Electrostatic Interactions: The polarized C-Cl bonds on the benzene ring can participate in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. nih.govnih.gov

Computational studies on benzothiazole derivatives have successfully identified these specific interactions, explaining why certain modifications to the core structure lead to enhanced biological activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis from Computational Perspectives

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. researchgate.net Computational methods provide a quantitative framework for SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR).

For the benzo[d]thiazol-2(3H)-one scaffold, computational SAR studies have been instrumental. For instance, in the development of sigma receptor ligands, modifications were made to the linker length between the benzothiazolone core and an alkylamine ring, as well as to substitutions on the aryl ring. nih.govnih.gov Computational analysis helps rationalize the observed changes in binding affinity. For example, placing a propionyl group at the sixth position of the benzothiazolone ring was found to slightly improve affinity for the σ1 receptor subtype. nih.gov Similarly, the nature of substituents on the thiazole ring, whether electron-donating or electron-withdrawing, has been shown to be critical for the antimicrobial activity of related compounds. mdpi.com These computational insights allow for the rational design of more potent and selective derivatives by predicting the effects of structural modifications before their synthesis. mdpi.com

Correlating Structural Features with Functional Modulation

The biological or material function of a benzothiazole derivative is intrinsically linked to its three-dimensional structure and electronic properties. Computational studies allow for a detailed examination of these structure-function relationships. The core scaffold of this compound, featuring a fused benzene and thiazole ring system, creates a rigid, planar structure that is crucial for its interaction with biological targets or its performance in material applications.

DFT calculations are frequently employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability mdpi.comresearchgate.net. A smaller energy gap suggests that a molecule is more reactive and can more readily participate in charge transfer interactions, a critical aspect of many biological and electronic processes mdpi.com. For instance, in a computational study of various benzothiazole derivatives, it was found that the HOMO-LUMO energy gap could be tuned by altering substituents on the phenyl ring. A derivative featuring a strongly electron-withdrawing trifluoromethyl (CF3) group exhibited the lowest energy gap (4.46 eV), indicating higher reactivity, whereas the unsubstituted analog had the highest energy gap (4.73 eV), suggesting greater stability mdpi.comresearchgate.net. These findings demonstrate how specific structural elements directly modulate the electronic character and, consequently, the functional potential of the molecule.

Molecular docking simulations further bridge the gap between structure and function by predicting the binding conformation and affinity of a ligand within the active site of a protein. For example, docking studies on benzothiazole derivatives targeting bacterial proteins have shown that specific substitutions can enhance binding affinity, highlighting the importance of steric and electronic complementarity between the ligand and its receptor mdpi.com.

Impact of Substituents on Molecular Interactions and Activities

Substituents play a pivotal role in fine-tuning the properties of the this compound core. The two chlorine atoms at the 5- and 6-positions are particularly significant. As electron-withdrawing groups, they lower the energy levels of both the HOMO and LUMO, which can significantly impact the molecule's charge transport properties and reactivity nih.gov.

Computational studies on substituted benzothiazoles have systematically explored the effects of both electron-donating groups (EDGs) like methyl (-CH3) and electron-withdrawing groups (EWGs) like nitro (-NO2) nih.gov. The introduction of an EWG generally leads to a reduction in the HOMO-LUMO energy gap, which is advantageous for optoelectronic and charge transport properties nih.gov. Conversely, EDGs can raise the HOMO energy level, influencing the molecule's ability to act as an electron donor in interactions.

The nature and position of substituents dictate the types of intermolecular interactions a molecule can form. These interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are fundamental to biological activity. A computational and experimental study on a closely related derivative, 2-(5,6-dichlorobenzo[d]thiazol-2-yl)phenol, utilized DFT to validate its structural geometry and quantum chemical calculations to infer a square planar configuration for its Platinum (II) complex researchgate.net. Such studies are crucial for understanding how the molecule interacts with biological targets like DNA or specific enzymes researchgate.net.

The following table summarizes computational data for a set of benzothiazole derivatives, illustrating the quantitative impact of different substituents on key electronic properties calculated via DFT.

Compound IDSubstituentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE, eV)
1 H-5.59-1.953.64
2 -CH3 (EDG)-5.58-1.883.70
3 -NO2 (EWG)-6.18-3.352.83
4 Furan-CH3-5.52-1.923.60
5 Furan-NO2-6.18-3.352.83

This table is generated based on data from a computational study on benzothiazole derivatives to illustrate substituent effects nih.gov.

Reaction Mechanism Studies Through Computational Simulations

Computational simulations, particularly DFT, are indispensable for elucidating complex reaction mechanisms at the molecular level. They allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energy barriers, thereby predicting the most favorable reaction pathway.

For benzothiazole synthesis, computational models have been used to investigate reaction mechanisms and understand differing substrate reactivities. In one study on the ruthenium-catalyzed preparation of 2-aminobenzothiazoles from N-arylthiourea precursors, DFT calculations were employed to explore the multi-step reaction pathway researchgate.net. The simulations helped identify key transition states, such as those for proton-coupled electron transfer (PCET) and C-S ring closure, and the associated energy barriers. This theoretical insight explained the experimentally observed differences in reaction yields for substrates with varying electronic properties researchgate.net.

Similarly, DFT calculations have been used to investigate the formation of novel benzothiazole-containing structures. These studies can confirm whether a proposed reaction is thermodynamically favorable by demonstrating that the energy released from an exothermic process is sufficient to overcome activation barriers acs.orgnih.gov. By modeling intermediates and transition states, computational chemistry provides a step-by-step view of the reaction, offering a level of detail that is often inaccessible through experimental methods alone acs.orgnih.gov. This predictive power is crucial for optimizing reaction conditions and designing more efficient synthetic routes to this compound and its derivatives.

Academic Research Applications and Emerging Fields for 5,6 Dichlorobenzo D Thiazol 2 3h One

Contributions to Materials Science and Organic Electronics

While direct research on 5,6-Dichlorobenzo[d]thiazol-2(3H)-one for materials science applications is still an emerging area, the broader class of benzothiazole (B30560) and related heterocyclic derivatives is well-established in the development of advanced organic materials. The unique electronic properties of this structural motif suggest a potential role for this compound as a foundational component in the next generation of organic electronic devices.

Development as Building Blocks for Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on the molecular structure of the organic compounds used. Heterocyclic compounds, particularly those containing sulfur and nitrogen, are frequently employed due to their favorable electronic properties and ability to self-assemble into ordered structures that facilitate charge transport.

The benzothiazole core, as present in this compound, is an electron-deficient system. This characteristic makes it a suitable building block for creating n-type or ambipolar organic semiconductors when combined with electron-donating units. The chlorine substituents on the benzene (B151609) ring further enhance its electron-withdrawing nature, which can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of resulting polymers or small molecules. This tuning is critical for optimizing charge injection and transport in semiconductor devices. Although specific polymers derived from this compound have not been extensively reported, the fundamental properties of its scaffold make it a promising candidate for future research in this area.

Exploration in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), materials design focuses on creating donor and acceptor materials with tailored energy levels to maximize light absorption and charge separation. Electron-deficient units are crucial for constructing high-performance non-fullerene acceptors (NFAs).

Compounds structurally related to the benzothiazole family, such as benzothiadiazole derivatives, have been successfully used as acceptor units in donor-acceptor (D-A) conjugated polymers for OPV applications. These units help to lower the LUMO energy level of the material, which is essential for efficient electron transfer from the donor material. The this compound moiety, with its strong electron-withdrawing characteristics, could theoretically serve a similar function. Its incorporation into a D-A polymer could lead to materials with a low bandgap, enabling broader absorption of the solar spectrum and potentially increasing the power conversion efficiency of OPV devices.

Design of Materials with Specific Electronic or Optical Characteristics

The design of novel materials for organic electronics often involves the strategic functionalization of core aromatic structures to achieve desired properties. The this compound structure offers several sites for chemical modification, allowing for the systematic alteration of its electronic and optical properties. For example, the dichloro-substituents influence the molecule's electronic profile and can affect intermolecular packing in the solid state, which in turn impacts charge mobility.

Furthermore, derivatives of the benzothiazole core are known to exhibit interesting photophysical properties, such as fluorescence. By modifying the core structure of this compound, it may be possible to develop new materials for applications in OLEDs, chemical sensors, or organic solid-state lasers. The precise control over molecular structure afforded by synthetic chemistry would allow researchers to fine-tune properties like emission color, quantum yield, and environmental stability.

Biomedical Research Applications Focusing on Mechanisms of Action

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous compounds with a wide range of biological activities. Research into this compound and its derivatives has focused on their potential as ligands that can interact with and modulate the function of key biological macromolecules like enzymes and receptors.

Investigation as Enzyme and Receptor Ligands

The ability of small molecules to bind with high specificity to the active or allosteric sites of enzymes is the basis for much of modern pharmacology. The structural and electronic features of the benzothiazole ring system allow it to participate in various types of intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for molecular recognition by biological targets.

A significant area of investigation for benzothiazole derivatives has been their potential as inhibitors of viral enzymes. The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov

Research has demonstrated that peptidomimetic compounds featuring a benzothiazolyl ketone as a "warhead" group can act as potent inhibitors of SARS-CoV-2 Mpro. mdpi.comresearchgate.net The mechanism of action involves the formation of a covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the active site of the protease. mdpi.comresearchgate.net This covalent interaction effectively and often irreversibly inactivates the enzyme, thereby halting the viral life cycle.

While studies have not exclusively focused on the 5,6-dichloro derivative, extensive structure-activity relationship (SAR) studies have been performed on this class of compounds. nih.gov Researchers have synthesized and tested a variety of benzothiazole derivatives with different substituents on the benzene ring to optimize potency and pharmacokinetic properties. For instance, the introduction of fluorine atoms has been shown to enhance inhibitory activity. acs.org The electronic and steric effects of the chlorine atoms in this compound would be expected to significantly influence its binding affinity and inhibitory potential against SARS-CoV-2 Mpro, making it a compound of interest for further investigation in this context.

The table below summarizes the inhibitory activity of several benzothiazole-based compounds against the SARS-CoV-2 main protease, illustrating the potential of this chemical scaffold.

Compound IDDescriptionTargetIC₅₀ (µM)
YH-53Peptidomimetic with benzothiazolyl ketone warheadSARS-CoV-2 Mpro0.124
k3Thiazolidinone derivative with benzothiazole scaffoldSARS-CoV-2 3CLpro0.010
c1Thiazolidinone derivative with benzothiazole scaffoldSARS-CoV-2 3CLpro4.736
n2Thiazolidinone derivative with thiazole (B1198619) scaffoldSARS-CoV-2 3CLpro9.984
A2Thiazolidinone derivative with benzothiazole scaffoldSARS-CoV-2 3CLpro13.21

This table is generated from data presented in cited research articles for illustrative purposes. researchgate.netmdpi.com IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Based on a thorough review of available scientific literature, there is currently insufficient specific research data on the compound This compound to provide detailed information for the academic research applications and emerging fields outlined in your request.

The search for literature and data concerning the modulation of key enzyme activities, its role as a ligand for histamine-3 receptors, its specific binding interactions, its cellular modulatory effects (including pro-apoptotic activities and inhibition of cell migration), and its applications in cellular imaging has revealed a significant gap in current research.

While studies have been conducted on related heterocyclic structures such as thiazole, benzothiazole, and dichlorobenzimidazole derivatives in these research areas, the findings are not directly applicable to This compound . The strict requirement to focus solely on this specific compound prevents the inclusion of data from these related but structurally distinct molecules.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline without speculating or misrepresenting data from other compounds. Further experimental research is needed to elucidate the specific biological activities and potential applications of This compound .

Applications in Cellular and Bio-Imaging

Synthesis and Characterization of Fluorescent Self-Assembled Structures

No research articles detailing the synthesis and characterization of fluorescent self-assembled structures originating from this compound were identified.

Investigation of Panchromatic Emission Properties for Imaging

There is no available literature that investigates or reports on the panchromatic emission properties of this compound for imaging purposes.

Morphological Studies of Self-Assembled Structures (e.g., Optical Microscopy, Fluorescence Microscopy, Atomic Force Microscopy)

Specific morphological studies using techniques such as optical microscopy, fluorescence microscopy, or atomic force microscopy on self-assembled structures of this compound have not been documented in published research.

Deciphering Self-Assembly Mechanisms through Spectroscopic Studies

No spectroscopic studies aimed at deciphering the self-assembly mechanisms of this compound have been reported.

Assessment of Cellular Uptake and Subcellular Localization for Imaging Purposes

There is no research available assessing the cellular uptake or subcellular localization of this compound for cellular imaging applications.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of benzothiazole (B30560) derivatives often involves multi-step processes that may utilize harsh reagents, toxic solvents, and metal catalysts. mdpi.com A significant future challenge is the development of environmentally benign and sustainable synthetic routes for 5,6-Dichlorobenzo[d]thiazol-2(3H)-one. Green chemistry principles offer a roadmap for this endeavor. nih.gov

Future research should prioritize:

Alternative Solvents: Replacing toxic solvents with greener alternatives like water, ethanol, or supercritical CO2 is crucial for minimizing environmental impact. mdpi.comresearchgate.net

Catalyst Innovation: Exploring the use of biocatalysts, heterogeneous catalysts that can be easily recovered and reused, or catalyst-free methods under conditions like microwave irradiation can lead to more sustainable processes. mdpi.comresearchgate.netnih.gov For instance, methods using commercial laccases or recyclable catalysts like SnP2O7 have shown promise for other benzothiazoles. mdpi.com

Atom Economy: Synthetic strategies should be optimized to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing byproduct formation. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazolones

Feature Traditional Synthesis Green/Sustainable Synthesis
Reagents Often uses toxic reagents like phosgene or CDI. tdcommons.org Employs safer, readily available starting materials. nih.gov
Solvents Typically involves volatile organic compounds (VOCs). Prioritizes water, ethanol, or solvent-free conditions. mdpi.comresearchgate.net
Catalysts May use heavy metal or non-recyclable catalysts. Focuses on biocatalysts, reusable heterogeneous catalysts, or catalyst-free methods. mdpi.comresearchgate.net
Efficiency Often multi-step with purification at each stage. Aims for one-pot reactions with high atom economy. mdpi.com

| Energy | Can be energy-intensive (e.g., prolonged reflux). | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. researchgate.netmdpi.com |

Advanced Combinatorial Chemistry and High-Throughput Screening for Novel Derivatives

To fully explore the therapeutic potential of the this compound scaffold, a large and diverse library of derivatives is needed. Advanced techniques like combinatorial chemistry coupled with high-throughput screening (HTS) are essential for this purpose. acs.org HTS has been successfully used to identify other benzothiazole analogues as potent enzyme inhibitors. acs.orgnih.gov

Future efforts in this area should involve:

Combinatorial Synthesis: Developing a robust synthetic scheme that allows for the rapid generation of a library of analogues by systematically varying substituents on the benzothiazolone core. This could involve modifying positions on the benzene (B151609) ring or attaching different functional groups to the nitrogen atom.

High-Throughput Screening (HTS): Screening the generated chemical library against a wide array of biological targets (e.g., kinases, proteases, receptors) to identify novel "hits." nih.gov This can rapidly uncover new biological activities for the scaffold.

Structure-Activity Relationship (SAR) Studies: Following HTS, detailed SAR studies can be conducted on the identified hits to understand how chemical structure relates to biological activity, guiding the optimization of lead compounds. nih.gov

Integration of Multi-Omics and Systems Biology in Biological Research

This advanced biological research would aim to:

Elucidate Mechanism of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in cells or organisms treated with the compound, researchers can build a comprehensive picture of its mechanism of action beyond a single target.

Identify Off-Target Effects: These systems-level approaches can help identify unintended interactions, which is crucial for predicting potential side effects and toxicity early in the drug development process.

Discover Biomarkers: Multi-omics data can reveal biomarkers that indicate the efficacy of or response to treatment with a derivative of this compound, paving the way for personalized medicine.

Exploration of Novel Reactivity Pathways and Functionalizations

The chemical versatility of the benzothiazole scaffold is a key asset that is yet to be fully exploited. nih.gov Future research should focus on exploring novel reactivity pathways to create derivatives that are not accessible through traditional methods. The functionalization of the core structure is a key strategy for modulating lipophilicity, extending π-conjugation, and optimizing binding affinity to biological targets. mdpi.com

Key areas for exploration include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the benzene ring is a powerful, atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials. nih.gov

Novel Coupling Reactions: Employing modern cross-coupling reactions to attach diverse aromatic, heteroaromatic, or aliphatic groups to the benzothiazolone core can significantly expand the accessible chemical space.

Modifying the Heterocycle: Investigating reactions that open or modify the thiazolone ring could lead to entirely new classes of compounds with unique properties.

Table 2: Potential Sites for Functionalization on the this compound Core

Position Type of Atom Potential Modifications Desired Outcome
N-3 Nitrogen Alkylation, Acylation, Arylation Modulate solubility, cell permeability, and target interaction.
C-4 Carbon C-H activation, Halogenation, Nitration Introduce new functional groups for SAR studies.
C-7 Carbon C-H activation, Halogenation, Nitration Explore steric and electronic effects on activity.

| C-5, C-6 | Carbon (Cl-substituted) | Nucleophilic Aromatic Substitution | Replace chloro groups with other functionalities to alter electronic properties and binding. |

Translating Mechanistic Insights into Targeted Molecular Design Strategies

The ultimate goal of understanding a compound's biological mechanism and structure-activity relationships is to use that knowledge for rational, targeted molecular design. biointerfaceresearch.com As data on the biological targets of this compound derivatives become available, future research will increasingly rely on computational and medicinal chemistry to design next-generation molecules with enhanced potency, selectivity, and drug-like properties. mdpi.comresearchgate.net

This forward-looking strategy involves:

Computational Modeling and Docking: Once a biological target is identified, molecular docking studies can be used to predict how different derivatives bind to the active site, guiding the design of new analogues with improved affinity. biointerfaceresearch.comresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the compound's pharmacokinetic profile without losing its biological activity.

Scaffold Hopping: Using the core this compound structure as a starting point to design novel scaffolds that retain the key pharmacophoric features but possess different core structures, potentially leading to improved properties or novel intellectual property. researchgate.netresearchgate.net

By pursuing these integrated research directions, the scientific community can overcome existing challenges and unlock the full potential of the this compound scaffold in medicine and materials science.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 5,6-Dichlorobenzo[d]thiazol-2(3H)-one derivatives be optimized to improve yield and purity?

  • Methodology : Utilize stepwise optimization, starting with precursor selection (e.g., 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol) and adjusting reaction parameters like temperature, solvent polarity, and catalysts. For example, highlights the use of NaH/CH3CN and BrCH2COOC(CH3)3/CF3CH2OH for coupling reactions. Monitoring via HPLC or TLC ensures intermediate purity .
  • Data Analysis : Compare yields under varying conditions (e.g., 80–85% yields reported in for analogous thiazole derivatives).

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology : Combine IR (to confirm C=O, C=N, and thiazole ring vibrations), <sup>1</sup>H/<sup>13</sup>C NMR (to resolve aromatic protons and substituent effects), and HRMS (for molecular ion validation). demonstrates this approach for structurally similar compounds, with IR peaks at 1650–1700 cm<sup>-1</sup> (C=O) and 1500–1550 cm<sup>-1</sup> (C=N) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Guidelines : Follow OSHA/NIOSH standards ( ) and compound-specific precautions. For example, notes R36/37/38 (irritant) and recommends using PPE, fume hoods, and emergency eyewash stations. Storage should avoid light/moisture to prevent degradation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the pharmacological activity of this compound derivatives?

  • Methodology : Synthesize analogs with varying substituents (e.g., fluoropropyl or methoxyphenyl groups) and assess bioactivity. and describe PET radioligands derived from fluoropropyl-thiazolone, showing sigma-1 receptor binding affinity. Use in vitro assays (e.g., IC50 measurements) and computational docking to map structure-activity relationships .

Q. What computational models predict the electronic and thermodynamic properties of this compound?

  • Methodology : Apply DFT (e.g., B3LYP/6-311++G**) to calculate HOMO-LUMO gaps, dipole moments, and vibrational spectra. validates this approach for related benzo[d]thiazol-2-ones, showing correlation between computed and experimental IR/NMR data. Solvent effects can be modeled using PCM .

Q. How can photochemical reactions expand the utility of this compound in material science?

  • Methodology : Investigate photoisomerization (e.g., thiazol-2(3H)-one to thiazole derivatives) under UV light. suggests a ring contraction–expansion mechanism, which could enable photo-responsive polymer design. Monitor reaction kinetics via UV-Vis spectroscopy .

Q. What strategies resolve contradictions in reported biological activities of thiazol-2(3H)-one derivatives?

  • Methodology : Perform meta-analysis of literature data, focusing on assay conditions (e.g., cell lines, concentrations). For example, reports varying IC50 values for thiazole derivatives depending on substituent position. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.